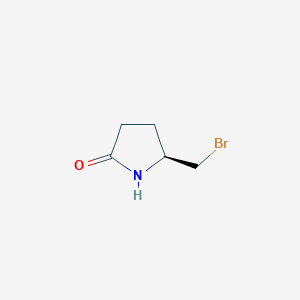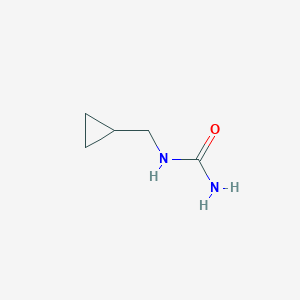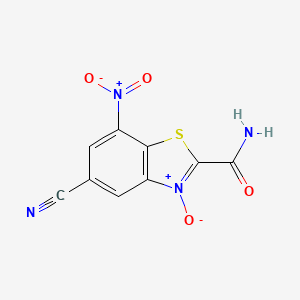
5-Amino-1-methylpyridin-2(1H)-one oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unfortunately, I couldn’t find a specific description for “5-Amino-1-methylpyridin-2(1H)-one oxalate”.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of “5-Amino-1-methylpyridin-2(1H)-one oxalate”.Molecular Structure Analysis
No specific information on the molecular structure of “5-Amino-1-methylpyridin-2(1H)-one oxalate” was found.Chemical Reactions Analysis
I couldn’t find any specific chemical reactions involving “5-Amino-1-methylpyridin-2(1H)-one oxalate”.Physical And Chemical Properties Analysis
No specific physical and chemical properties of “5-Amino-1-methylpyridin-2(1H)-one oxalate” were found.Wissenschaftliche Forschungsanwendungen
Photoreaction Studies
The study of photoreactions in amino-pyridine derivatives, including molecules similar to 5-amino-1-methylpyridin-2(1H)-one oxalate, reveals insights into amino-imino tautomerism. This phenomenon is observed through the use of UV irradiation, demonstrating the transformation of amino tautomers into imino tautomers and vice versa. Such studies provide foundational understanding for photochemical reactions in related compounds (Akai et al., 2006).
Structural and Theoretical Analysis
Research focusing on phthalide derivatives structurally related to 5-amino-1-methylpyridin-2(1H)-one oxalate emphasizes the importance of X-ray diffraction and DFT calculations in understanding molecular structure. Such investigations reveal detailed geometrical parameters, electronic properties, and theoretical insights, which are crucial in comprehending the chemical behavior of similar compounds (Yılmaz et al., 2020).
Coordination Chemistry
Studies on oxalato-bridged copper(II) complexes with amino-pyridine ligands, closely related to 5-amino-1-methylpyridin-2(1H)-one oxalate, highlight the significance of coordination chemistry in the synthesis of metal complexes. These complexes offer insights into molecular architectures and magnetic properties, which are essential for understanding the coordination behavior of similar organic compounds (Castillo et al., 2001).
Chemiluminescence in Analytical Chemistry
Research into the use of chemiluminescent reagents like tris(2,2'-bipyridyl)ruthenium(III) in flow streams, employing oxalate and related compounds, underscores the potential of 5-amino-1-methylpyridin-2(1H)-one oxalate in analytical applications. This field explores the detection limits, linear dynamic ranges, and sensitivity advantages of various analytes, including amino acids and NADH (Lee & Nieman, 1995).
Hydrogen Bonding and Crystal Structure
The exploration of hydrogen bonding in complexes involving substituted pyridines and oxalic acid provides insights into the crystal structures and hydrogen bond features of compounds akin to 5-amino-1-methylpyridin-2(1H)-one oxalate. Such studies are pivotal in understanding the molecular interactions and structural configurations of related organic compounds (Lautié & Belabbes, 1996).
Synthesis and Reactivity
Investigations into the synthesis of pyridine derivatives, which share structural similarities with 5-amino-1-methylpyridin-2(1H)-one oxalate, reveal various methods and reactivities. Understanding the synthetic pathways and chemical modifications of these compounds is crucial for their potential application in various fields, including medicinal chemistry (Temple et al., 1992).
Enzyme Modeling
Studies on Mn (II) complexes as models for Oxalate Decarboxylases and Oxalate Oxidases offer insights into the enzymatic activity related to oxalate. This research is significant for understanding the catalytic mechanisms and potential applications of enzymes that interact with compounds like 5-amino-1-methylpyridin-2(1H)-one oxalate (Scarpellini et al., 2008).
Safety And Hazards
No specific safety and hazard information for “5-Amino-1-methylpyridin-2(1H)-one oxalate” was found.
Zukünftige Richtungen
I couldn’t find any information on the future directions of research or applications for “5-Amino-1-methylpyridin-2(1H)-one oxalate”.
Eigenschaften
IUPAC Name |
5-amino-1-methylpyridin-2-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.C2H2O4/c1-8-4-5(7)2-3-6(8)9;3-1(4)2(5)6/h2-4H,7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBSPXBKMZHOHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methylpyridin-2(1H)-one oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)